2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

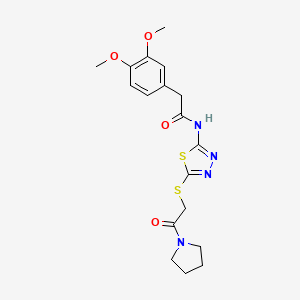

The compound 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a 1,3,4-thiadiazole derivative featuring a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a thiadiazole ring substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethylthio moiety. This structure combines electron-rich aromatic systems (dimethoxy groups) with a heterocyclic thiadiazole core and a pyrrolidine-based side chain, which may enhance solubility and bioactivity.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-25-13-6-5-12(9-14(13)26-2)10-15(23)19-17-20-21-18(28-17)27-11-16(24)22-7-3-4-8-22/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJABDHYPZSDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and specific biological activities of this compound based on various studies.

Chemical Structure

The compound is characterized by a complex structure featuring a thiadiazole ring, a pyrrolidine moiety, and methoxy-substituted phenyl groups. Its molecular formula is , and it has a molecular weight of approximately 378.45 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:

- Formation of the thiadiazole ring through condensation reactions.

- Introduction of the pyrrolidine group via nucleophilic substitution.

- Final acetamide formation through acylation reactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance:

- Inhibition of COX Enzymes : This compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The IC50 values for related compounds have been reported in the range of 0.52 to 22.25 µM against COX-I/II .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Celecoxib | 0.78 | 9.51 |

| PYZ16 (similar structure) | 0.52 | 10.73 |

Antioxidant Properties

Studies indicate that derivatives of this compound exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This activity is crucial for preventing cellular damage associated with chronic diseases.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest it may inhibit tumor cell proliferation in various cancer cell lines:

- MCF-7 (breast cancer) : Demonstrated >70% inhibition at concentrations ranging from 9 to 15 µM.

- HeLa (cervical cancer) : Similar inhibition rates were observed.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of related compounds:

- Study on Inflammation : A rat model was used to assess the anti-inflammatory effects through carrageenan-induced paw edema. The treated groups exhibited significant reductions in edema compared to controls, suggesting effective anti-inflammatory action.

- Cancer Cell Line Studies : In vitro studies using MCF-7 and HeLa cells demonstrated that treatment with the compound resulted in increased apoptosis rates and decreased cell viability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The methoxy groups enhance lipophilicity and improve binding affinity to target enzymes.

- The thiadiazole ring is crucial for COX inhibition.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

A. Thioether Side Chain Modifications

- Pyrrolidinyl vs. Arylalkyl Groups : The target compound’s pyrrolidinyl group introduces a tertiary amine, enhancing solubility in polar solvents compared to hydrophobic arylalkyl substituents (e.g., 4-chlorobenzyl in 5e and 5j) . However, bulkier groups like 4-chlorobenzyl may improve membrane permeability, as seen in antimicrobial derivatives .

- Ureido vs. Alkylamino Groups: Compounds with ureido substituents (e.g., 4g ) exhibit antiproliferative activity, likely due to hydrogen-bonding interactions with cellular targets. In contrast, the target compound’s pyrrolidinyl side chain may favor interactions with enzymes like kinases or proteases .

B. Aromatic Acetamide Substituents

- 3,4-Dimethoxyphenyl vs. Simple Aryl Groups: The electron-donating methoxy groups in the target compound could stabilize radical intermediates or enhance π-π stacking with aromatic residues in proteins, a feature absent in non-substituted phenyl analogues (e.g., 4y ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.